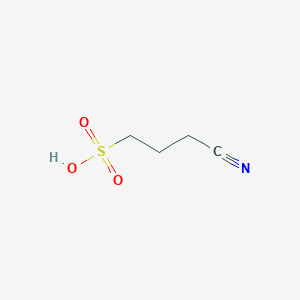

3-cyanopropane-1-sulfonic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyanopropane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S/c5-3-1-2-4-9(6,7)8/h1-2,4H2,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWXITZZPOYIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Organosulfonic Acid Derivatives in Modern Chemical Synthesis and Applications

Organosulfonic acids and their derivatives are a class of organosulfur compounds characterized by the presence of a sulfonic acid functional group (-SO3H) attached to an organic radical. thermofisher.com These compounds have garnered significant attention in modern chemical synthesis and various industrial applications due to their unique properties. acs.org They serve as crucial intermediates and raw materials in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. thermofisher.com

In synthetic chemistry, organosulfonic acids are employed as catalysts, protecting groups, and activating groups. acs.org Their strong Brønsted acidity makes them effective catalysts in a wide range of organic transformations, including esterification, alkylation, and condensation reactions. researchgate.netmdpi.com For instance, sulfonic acid-functionalized materials have been successfully used in the synthesis of biofuels and other valuable chemicals from biomass. mdpi.com Furthermore, the sulfonate group can act as a leaving group in nucleophilic substitution reactions, similar to halides. wikipedia.org

The applications of organosulfonic acid derivatives extend to materials science, where they are used in the development of ion-exchange resins, detergents, and proton conductors for fuel cells. mdpi.comwikipedia.org The introduction of sulfonic acid groups into polymer backbones can enhance properties such as acid resistance, electrical conductivity, and hydrophilicity. chembroad.comresearchgate.net For example, sulfonated polymers are utilized as proton exchange membranes in fuel cells due to their excellent proton conductivity. mdpi.com

Unique Structural Attributes of 3 Cyanopropane 1 Sulfonic Acid: Synergistic Properties of Nitrile and Sulfonic Acid Functionalities

3-Cyanopropane-1-sulfonic acid possesses a unique molecular architecture that incorporates both a nitrile (-C≡N) and a sulfonic acid (-SO3H) functional group. This bifunctionality gives rise to synergistic properties that are of considerable interest in chemical research. The sulfonic acid group is highly acidic and can readily donate a proton, participating in hydrogen bonding and ionic interactions. Conversely, the cyano group can act as an electrophile.

This combination of functionalities allows for a range of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a pathway to synthesize a variety of other compounds, such as 3-aminopropane-1-sulfonic acid (a derivative of taurine). The sulfonic acid group, being stable under many reaction conditions, can be retained throughout these transformations.

The presence of both a hydrophilic sulfonic acid group and a more hydrophobic cyano-alkyl chain results in an amphiphilic character. This dual nature can influence the solubility and reactivity of the molecule in different solvent systems. The interaction between the sulfonic acid and nitrile groups within the same molecule can also lead to unique intramolecular interactions that may influence its conformational preferences and reactivity.

Below is a table summarizing some of the computed properties of this compound:

| Property | Value |

| Molecular Formula | C4H7NO3S |

| Molecular Weight | 149.17 g/mol |

| IUPAC Name | This compound |

| InChIKey | OFWXITZZPOYIJJ-UHFFFAOYSA-N |

| Canonical SMILES | C(CC#N)CS(=O)(=O)O |

| Data sourced from PubChem. nih.gov |

Rationale and Academic Research Significance of 3 Cyanopropane 1 Sulfonic Acid Studies

The study of 3-cyanopropane-1-sulfonic acid and its derivatives is driven by their potential applications across various scientific disciplines. In synthetic chemistry, it serves as a versatile building block for creating more complex molecules. Its bifunctional nature allows for selective modifications at either the nitrile or the sulfonic acid end, leading to a diverse range of products.

A significant area of research involves the use of this compound in the synthesis of functionalized ionic liquids and polymers. The incorporation of the cyano group can influence the properties of these materials, such as their thermal stability and electrochemical behavior. For example, ionic liquids containing nitrile functionalities have shown enhanced separation abilities for certain chemical mixtures. acs.org

Furthermore, derivatives of this compound are of interest in medicinal chemistry. For instance, its amide derivatives have been investigated in the context of developing tricyclic compounds for treating immunological and oncological conditions. google.com The ability to convert the nitrile group to an amine allows for the synthesis of compounds like homotaurine (3-aminopropane-1-sulfonic acid), which has been studied for its neuroprotective effects.

Overview of Current Research Gaps and Future Directions for 3 Cyanopropane 1 Sulfonic Acid

Historical Development of Propane (B168953) Sulfonic Acid Synthesis Routes

The journey to synthesize specifically functionalized sulfonic acids began with broad-spectrum methods for introducing the sulfo group onto simple hydrocarbon chains.

Early methods for producing alkylsulfonic acids were not highly specific but laid the groundwork for future developments. Direct sulfonation of alkanes was challenging, but several key strategies emerged. One such industrial process is sulfoxidation, where alkanes are treated with a mixture of sulfur dioxide and oxygen, typically under irradiation, to produce alkyl sulfonic acids. wikipedia.org Another significant approach involved the Reed reaction, which utilizes free-radical reactions involving chlorine, sulfur dioxide, and hydrocarbons to generate sulfonyl chlorides (R-SO2Cl). wikipedia.orglscollege.ac.in These intermediates can then be hydrolyzed to yield the corresponding sulfonic acids. wikipedia.orglscollege.ac.in

The addition of bisulfite to terminal alkenes also provided a viable pathway to alkane sulfonic acids. lscollege.ac.in This method involves the reaction of a terminal alkene with sodium bisulfite in the presence of a catalyst or initiator.

| Method | Primary Reagents | Intermediate/Product | Description |

| Sulfoxidation | Alkane, Sulfur Dioxide, Oxygen | Alkylsulfonic Acid | Irradiation-initiated reaction used for industrial production of surfactants. wikipedia.org |

| Reed Reaction | Alkane, Chlorine, Sulfur Dioxide | Alkylsulfonyl Chloride | A free-radical chain reaction leading to sulfonyl chlorides, which require subsequent hydrolysis. wikipedia.orglscollege.ac.in |

| Bisulfite Addition | Terminal Alkene, Sodium Bisulfite | Alkanesulfonic Acid | Addition reaction across the double bond to install a sulfonic acid group at the terminal position. lscollege.ac.in |

The synthesis of more complex sulfonic acids, including those with additional functional groups, marked a significant advancement. A classic example is the synthesis of 1,3-propanedisulfonic acid disodium (B8443419) salt from 1,3-dibromopropane (B121459) and sodium sulfite (B76179) in an aqueous medium, a method known since the 1930s. googleapis.com The development of methods to create amino-functionalized sulfonic acids was also crucial. For instance, 3-amino-1-propanesulfonic acid (homotaurine) could be synthesized by reacting 3-chloro-1-propylamine with sodium sulfite. googleapis.com

A pivotal precursor in many of these syntheses is 1,3-propane sultone, a cyclic sulfonate ester. wikipedia.org This compound is highly reactive towards nucleophiles, allowing for the ring-opening introduction of a propanesulfonic acid moiety. For example, it hydrolyzes to form 3-hydroxypropanesulfonic acid and can react with ammonia (B1221849) to produce 3-amino-1-propanesulfonic acid. wikipedia.orggoogle.com

| Precursor | Reagents | Product Example | Key Transformation |

| 1,3-Dibromopropane | Sodium Sulfite | 1,3-Propanedisulfonic Acid | Nucleophilic substitution of both bromine atoms by sulfite. googleapis.com |

| 3-Chloro-1-propylamine | Sodium Sulfite | 3-Amino-1-propanesulfonic Acid | Nucleophilic substitution of the chlorine atom by sulfite. googleapis.com |

| 1,3-Propane Sultone | Water or Ammonia | 3-Hydroxypropanesulfonic Acid or 3-Amino-1-propanesulfonic Acid | Nucleophilic ring-opening of the cyclic ester. wikipedia.orggoogle.com |

Contemporary Approaches for Direct Synthesis of this compound

Modern synthetic methods offer more direct and efficient routes to this compound by utilizing precursors that already contain the essential cyano group or can be easily converted.

The most direct routes to this compound and its salts involve the sulfonation of precursors that already contain a nitrile group. A key strategy is the reaction of acrylonitrile (B1666552) with a sulfite source. For example, a patented method describes the preparation of 3-sulfoethyl cyanide (a close isomer and precursor) by reacting acrylonitrile with sodium sulfite and sulfuric acid under controlled pH conditions (pH 6-7). google.com This intermediate is then isolated before further reaction steps. google.com The sodium salt of this compound can be synthesized via the reaction of propylene (B89431) oxide with a cyanide source and sodium bisulfite.

Another approach involves the use of sulfur trioxide-nitrile complexes as sulfonating agents. google.com These complexes serve as carriers for sulfur trioxide, allowing for controlled sulfonation reactions at low temperatures. google.com

Synthesizing the target molecule can also be achieved by performing chemical transformations on a pre-existing propane sulfonic acid scaffold.

Halogenation-Sulfonation: This two-step concept involves first obtaining a halogenated propane nitrile, which is then converted to the sulfonic acid. A general method for this transformation is the reaction of an alkyl halide with a bisulfite salt, leading to the displacement of the halide and the formation of the sulfonic acid. wikipedia.orglscollege.ac.in For example, 4-chlorobutanenitrile could theoretically be reacted with sodium bisulfite to yield sodium 3-cyanopropane-1-sulfonate.

Oxidation of Mercapto-nitriles: The oxidation of thiols (mercaptans) to sulfonic acids is a well-established and robust transformation. lscollege.ac.in This method can be applied to mercapto-nitriles. The thiol group (-SH) is oxidized to a sulfonic acid group (-SO3H) using strong oxidizing agents. A variety of oxidation systems can be employed, including hydrogen peroxide in the presence of a catalyst or nitric acid. academie-sciences.frgoogle.comgoogle.com The process involves the sequential oxidation of the sulfur atom, passing through sulfenic (R-SOH) and sulfinic (R-SO2H) acid intermediates before reaching the final sulfonic acid. nih.gov

Radical reactions provide another avenue for the synthesis of this compound. A prominent example is the radical addition of bisulfite to an unsaturated nitrile. This is analogous to the addition to alkenes, where a radical initiator facilitates the addition of the HSO3• radical across the double bond of a molecule like allyl cyanide (3-butenenitrile). This approach directly installs the sulfonic acid group onto the cyano-containing aliphatic chain. The general principle of radical addition to unsaturated systems is a powerful tool for forming carbon-sulfur bonds. wikipedia.orgacs.org

| Approach | Precursor Type | Key Reagents | Description |

| Direct Sulfonation | Unsaturated Nitrile (Acrylonitrile) | Sodium Sulfite, Sulfuric Acid | Addition of sulfite across the double bond to form a sulfonated nitrile. google.com |

| Functional Group Transformation | Halogenated Nitrile (e.g., 4-chlorobutanenitrile) | Sodium Bisulfite | Nucleophilic substitution of a halide by a sulfite group. lscollege.ac.in |

| Functional Group Transformation | Mercapto-nitrile (e.g., 4-mercaptobutanenitrile) | Oxidizing Agent (e.g., H₂O₂, HNO₃) | Oxidation of a thiol group to a sulfonic acid. academie-sciences.frgoogle.com |

| Radical Addition | Unsaturated Nitrile (e.g., Allyl Cyanide) | Bisulfite, Radical Initiator | Free-radical addition of a bisulfite radical across a C=C double bond. wikipedia.orgacs.org |

Chemo- and Regioselectivity in this compound Synthesis

The synthesis of this compound and its salts predominantly relies on the nucleophilic addition of a sulfite or bisulfite species to an α,β-unsaturated nitrile, typically acrylonitrile. The success of this synthesis hinges on controlling the chemo- and regioselectivity of the reaction.

Regioselectivity: The reaction is a classic example of a Michael or conjugate addition. The acrylonitrile molecule possesses two potentially electrophilic sites: the carbon of the nitrile group and the two carbons of the alkene. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, creating an electrophilic β-carbon and a nucleophilic α-carbon. The sulfite ion (SO₃²⁻) or bisulfite ion (HSO₃⁻) acts as a soft nucleophile, preferentially attacking the β-carbon of the activated alkene. This specific orientation of attack is highly favored, leading to the formation of the desired 3-cyanopropane-1-sulfonate skeleton. The reaction is thus considered highly regioselective, as the alternative addition to the α-carbon is electronically and sterically disfavored. durgapurgovtcollege.ac.in A reaction that can proceed via multiple pathways but favors one to produce a major product is termed regioselective. durgapurgovtcollege.ac.in If a reaction yields only one of several possible products exclusively, it is called regiospecific. durgapurgovtcollege.ac.in

Chemoselectivity: Chemoselectivity refers to a reagent's ability to react with one functional group in preference to another. In the synthesis of this compound from acrylonitrile and a sulfite source, the primary reaction is the conjugate addition to the double bond. The nitrile (-C≡N) group is relatively stable and does not react under the typical aqueous and near-neutral pH conditions used for the sulfonation. google.com This allows for the selective formation of the desired product without side reactions involving the cyano group. However, in subsequent processing steps, such as the synthesis of its derivative 3-aminopropane-1-sulfonic acid, the nitrile group is intentionally reduced via catalytic hydrogenation, demonstrating controlled, sequential reactivity. google.com

The principles of chemo- and regioselectivity are crucial in organic synthesis for directing reactions to yield specific isomers and avoiding the formation of unwanted byproducts, thereby increasing the efficiency and purity of the final product. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The modern chemical industry increasingly adopts the principles of green chemistry to minimize environmental impact and enhance sustainability. langholmandcanonbieschools.dumgal.sch.ukacs.org The synthesis of this compound can be evaluated against these principles, particularly concerning atom economy, reaction efficiency, solvent choice, and waste reduction.

Atom Economy and Reaction Efficiency

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. savemyexams.comthesciencehive.co.uk Addition reactions are inherently atom-economical as they, in theory, incorporate all reactant atoms into the final product. The primary synthesis of sodium 3-cyanopropane-1-sulfonate from acrylonitrile and sodium bisulfite is an addition reaction.

Reaction: CH₂=CHCN + NaHSO₃ → NC(CH₂)₂SO₃Na

The theoretical atom economy for this reaction is 100%, as all atoms from both acrylonitrile and sodium bisulfite are incorporated into the sodium 3-cyanopropane-1-sulfonate product. This represents an ideal scenario from a green chemistry perspective. thesciencehive.co.uk

However, atom economy should not be confused with percentage yield. The actual yield is the experimental amount of product obtained and is often less than 100% due to factors like incomplete reactions, side reactions, or product loss during isolation and purification. langholmandcanonbieschools.dumgal.sch.uk

| Metric | Definition | Relevance to this compound Synthesis |

| Atom Economy | (Molecular mass of desired product / Sum of molecular masses of all reactants) x 100 savemyexams.com | The addition of sodium bisulfite to acrylonitrile has a theoretical atom economy of 100%. |

| Percentage Yield | (Actual yield / Theoretical yield) x 100 thesciencehive.co.uk | Practical yields are affected by reaction conditions and purification efficiency. For analogous processes, yields can be very high, sometimes exceeding 95% under optimized conditions. researchgate.net |

Solvent Selection and Waste Minimization Strategies

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. rsc.org

The patented synthesis of the related 3-aminopropanesulfonic acid, which proceeds via a this compound intermediate, utilizes water as the primary reaction solvent for the initial sulfonation step. google.com Water is considered an excellent green solvent due to its availability, non-toxicity, and non-flammability. Subsequent purification steps in this process use absolute ethanol (B145695), which is also regarded as a greener solvent choice compared to halogenated hydrocarbons or other volatile organic compounds. google.comrsc.org The development of solvent-free reaction conditions is another key goal in green chemistry, which has been successfully applied in the synthesis of other functionalized materials. rsc.org

| Solvent Class | Examples | Green Chemistry Consideration |

| Preferred | Water, Ethanol, Isopropanol | Low toxicity, biodegradable, renewable sources. Water and ethanol are used in the synthesis of this compound and its derivatives. google.comrsc.org |

| Usable | Toluene, Acetonitrile (B52724), Tetrahydrofuran (THF) | Have some environmental, health, or safety concerns but are often necessary for solubility or reactivity. rsc.orgorientjchem.org |

| Undesirable | Dichloromethane, Chloroform, Benzene | High toxicity, environmental persistence, and/or are carcinogenic. rsc.orgresearchgate.net |

Process Optimization and Scale-Up Considerations for this compound Production

Translating a laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters and consideration of the engineering challenges associated with scale-up. The goal is to ensure a safe, efficient, consistent, and economically viable process.

Process Optimization: Key parameters that are typically optimized include temperature, pressure, pH, reaction time, and the molar ratio of reactants. For the synthesis of related sulfonic acids, patents detail specific operational ranges. For instance, the initial sulfonation of acrylonitrile is performed at room temperature while maintaining a pH of 6-7 to ensure the desired reaction pathway and minimize side reactions. google.com Subsequent hydrogenation steps may require elevated temperatures (e.g., 60–100 °C) and pressures (e.g., 1–2.5 MPa) along with a catalyst. google.com Optimizing catalyst loading is also critical for maximizing efficiency and minimizing costs. researchgate.net

Scale-Up and Technology: For large-scale production, the choice of reactor and downstream processing equipment is vital. Traditional batch reactors are common, but for certain reactions, continuous flow reactors, such as microchannel reactors, offer significant advantages. Microreactors can provide superior heat and mass transfer, allowing for better control over reaction conditions, which can lead to higher yields, improved safety (especially for exothermic reactions), and easier scale-up.

Purification methods must also be scalable. Techniques like vacuum distillation to remove solvents, filtration to remove solid byproducts like sodium sulfate, and crystallization to isolate the final product are commonly employed in industrial settings. google.com

| Parameter | Acrylonitrile Route | 1,3-Propane Sultone Route (Analogous) |

| Raw Materials | Acrylonitrile, Sodium Sulfite, Sulfuric Acid google.com | 1,3-Propane Sultone, Cyanide source |

| Solvents | Water, Ethanol google.com | Organic solvents (e.g., dichloromethane, isopropanol) |

| Key Conditions | Controlled pH (6-7), Room Temperature (for sulfonation) google.com | Controlled mixing, potentially in a microreactor |

| Separation | Vacuum distillation, Filtration, Crystallization google.com | Freeze crystallization, Nitrogen-assisted filtration |

| Industrial Suitability | High, established process for related compounds. google.com | High, especially with microreactor technology for enhanced control. |

Reactivity of the Sulfonic Acid Moiety in this compound

The sulfonic acid group (-SO₃H) is a strongly acidic functional group that dictates many of the compound's properties, including its catalytic activity and ability to form derivatives.

The sulfonic acid group is a strong Brønsted acid, meaning it readily donates a proton (H⁺) in various media. This high acidity is comparable to that of sulfuric acid. libretexts.org The Hammett acidity function (H₀), a measure of acidity for strong acids, for sulfuric acid is -12, and it is expected that this compound exhibits a similarly strong acidic character. libretexts.org In solution, the sulfonic acid group can act as a catalyst for reactions that are promoted by acids. For instance, it has been shown to be an effective Brønsted acid catalyst in multi-component reactions, such as the synthesis of spirooxindoles.

Theoretical studies on model sulfonic acid systems, like those in Nafion®, provide insight into the proton transfer mechanisms. rsc.orgrsc.org These investigations suggest that proton transfer is not a simple, single-step event but involves complex equilibria and the formation of various transient species. rsc.org The sulfonic acid group can mediate proton transfer both directly and indirectly through the formation of intermediates like –SO₃⁻ and –SO₃H₂⁺. rsc.org In aqueous media, the proton transfer process involves the formation of hydronium ion (H₃O⁺) complexes, such as the Eigen and Zundel cations, which are in a dynamic equilibrium. rsc.org The sulfonic acid group facilitates these transfers, creating an environment conducive to efficient proton diffusion. rsc.org

The sulfonic acid group can undergo esterification with alcohols to form sulfonate esters. This reaction typically requires a catalyst, such as concentrated sulfuric acid or phosphorus trichloride. However, the reactivity of the sulfonate group in this compound towards nucleophilic substitution, including esterification, is somewhat limited. This diminished reactivity is attributed to the strong electron-withdrawing nature of the sulfonate group itself and potential steric hindrance from the cyano group, with reported yields in the range of 50-60%.

Amidation of sulfonic acids proceeds via an activated intermediate, typically a sulfonyl halide. The resulting sulfonyl chloride can then react with a primary or secondary amine to yield a sulfonamide. wikipedia.org This two-step process is the standard method for forming sulfonamides from sulfonic acids.

Sulfonic acids can be converted into more reactive sulfonyl halides, which are valuable synthetic intermediates. The corresponding sulfonyl chloride of this compound, 3-cyanopropane-1-sulfonyl chloride, is a known compound. scbt.com General methods for the synthesis of sulfonyl chlorides from sulfonic acids include treatment with chlorinating agents like thionyl chloride or phosphorus pentachloride. wikipedia.org Alternative modern methods include the oxidation of thiols or the reaction of sulfonyl hydrazides with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). researchgate.netmdpi.com

The stability of sulfonyl halides generally decreases from fluoride (B91410) to iodide. wikipedia.org While sulfonyl chlorides and fluorides are the most commonly used, sulfonyl bromides and iodides are also known. wikipedia.org The formation of sulfonic anhydrides can be achieved by the reaction of a sulfonyl chloride with a salt of a sulfonic acid.

The presence of the strongly acidic sulfonic acid group enables this compound to function as a cation exchange agent. m-chemical.co.jp Materials containing sulfonic acid groups, such as certain resins, can exchange their protons for other positive ions in solution. m-chemical.co.jpsigmaaldrich.com These resins operate effectively across the entire pH range (0-14) due to the strong acidity of the sulfonic acid group, which remains ionized even in highly acidic solutions. m-chemical.co.jp The general principle involves the reversible exchange of cations between the solid phase (the resin) and a liquid phase.

The sulfonic acid group readily forms stable salts with bases, which can enhance the aqueous solubility of the compound. For example, reaction with sodium hydroxide (B78521) yields sodium 3-cyanopropane-1-sulfonate. The sulfonic acid group can also participate in hydrogen bonding and other ionic interactions, which allows for complex formation.

| Base | Salt Form | Application Area |

| Sodium Hydroxide (NaOH) | Sodium 3-cyanopropane-1-sulfonate | Detergent intermediates |

| Ammonia (NH₃) | Ammonium (B1175870) 3-cyanopropane-1-sulfonate | Ionic liquids |

This table illustrates the formation of common salts from this compound and their potential applications.

Reactivity of the Nitrile (Cyano) Group in this compound

The nitrile (-C≡N) group is a versatile functional group that can be converted into other important chemical moieties, primarily through hydrolysis. wikipedia.org

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide, respectively. lumenlearning.com

Acidic Hydrolysis: Heating the compound under reflux with a strong acid, such as concentrated hydrochloric acid, results in the hydrolysis of the nitrile group to a carboxylic acid. libretexts.org This reaction converts this compound into 3-sulfopropanoic acid. The reaction proceeds through an initial protonation of the nitrile, which increases its electrophilicity and facilitates the nucleophilic attack by water. lumenlearning.com The intermediate amide is subsequently hydrolyzed to the carboxylic acid. libretexts.orgmasterorganicchemistry.com

Basic Hydrolysis: When heated with an aqueous base, such as sodium hydroxide, the nitrile group undergoes hydrolysis to form an amide. In the case of this compound, this reaction yields 3-sulfopropanamide. Under harsher basic conditions, the reaction can proceed further to the carboxylate salt, which would then require acidification to produce the free carboxylic acid. libretexts.orglibretexts.org

| Hydrolysis Pathway | Reagents & Conditions | Product | Yield (%) |

| Acidic | Concentrated HCl, Reflux (110°C), 12-24 hrs | 3-Sulfopropanoic acid | 75-85 |

| Basic | 10% NaOH, 80°C, 6 hrs | 3-Sulfopropanamide | 60-70 |

This interactive data table summarizes the key parameters and outcomes of the hydrolysis of the nitrile group in this compound.

Reduction Reactions to Amine Functionalities (e.g., 3-aminopropane-1-sulfonic acid)

The nitrile group of this compound can be readily transformed into a primary amine through catalytic hydrogenation, yielding the valuable compound 3-aminopropane-1-sulfonic acid, also known as homotaurine. sigmaaldrich.com This reduction is a critical transformation, as it converts the electrophilic nitrile into a nucleophilic and basic amino group, significantly altering the molecule's chemical properties.

The most common method for this reduction involves catalytic hydrogenation using a Raney nickel catalyst. google.com The process requires careful control of reaction conditions, particularly pH, to achieve high yields and purity. The reaction typically proceeds by first neutralizing the sulfonic acid to form a salt, followed by hydrogenation in an aqueous or alcoholic medium. The mechanism involves the adsorption of hydrogen onto the catalyst surface and the sequential reduction of the nitrile (-C≡N) to an imine intermediate (-CH=NH) and finally to the primary amine (-CH₂NH₂). The sulfonic acid group remains stable and does not undergo reduction under these conditions.

Table 1: Typical Reaction Conditions for the Hydrogenation of this compound

| Parameter | Value/Condition | Source(s) |

| Catalyst | Raney Nickel | google.com |

| Catalyst Loading | 2–5% of the total reaction system weight | google.com |

| pH | 9–10 (adjusted during hydrogenation) | |

| Temperature | 60–100 °C | google.com |

| Pressure | 1–2.5 MPa | google.com |

| Solvent | Water, Ethanol | |

| Product | 3-aminopropane-1-sulfonic acid | google.com |

Nucleophilic Addition Reactions at the Nitrile Carbon (e.g., Grignard reactions, Ritter reaction analogues)

The carbon atom of the nitrile group in this compound is electrophilic due to the polarization of the carbon-nitrogen triple bond. This makes it a potential site for nucleophilic attack. libretexts.org In principle, this allows for a variety of nucleophilic addition reactions that could lead to the formation of ketones (via Grignard reagents followed by hydrolysis) or N-substituted amides (via Ritter reaction analogues).

However, the practical execution of these reactions is severely hampered by the presence of the highly acidic sulfonic acid group. Strongly basic organometallic nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), would preferentially react in a rapid acid-base neutralization with the sulfonic acid proton rather than attacking the nitrile carbon.

For such nucleophilic additions to be successful, a protection strategy for the sulfonic acid group would be necessary. This could involve converting the sulfonic acid into a sulfonate ester (e.g., by reacting it with an alcohol). This would remove the acidic proton, allowing the nucleophile to add to the nitrile carbon. The reaction would proceed via a tetrahedral intermediate, which upon workup could yield the desired product. After the addition reaction, the protecting group could be removed by hydrolysis to regenerate the sulfonic acid moiety.

Cycloaddition Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a route to synthesize five-membered heterocyclic rings. youtube.com A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. youtube.comchim.it In this type of reaction, the nitrile acts as the "dipolarophile," reacting with a 1,3-dipole.

Potential 1,3-dipoles that could react with this compound include:

Azides (R-N₃): Reaction with an azide (B81097) would yield a substituted triazole ring. The copper-catalyzed version of this reaction is a well-known example of "click chemistry." youtube.com

Nitrile Oxides (R-CNO): Cycloaddition with a nitrile oxide would produce an oxadiazole ring. youtube.com

Nitrile Imines (R-CN-NR'): Reaction with a nitrile imine would form a pyrazole (B372694) derivative. youtube.com

These reactions are highly valuable in medicinal chemistry and materials science for the convergent synthesis of complex heterocyclic systems. The presence of the sulfonic acid group would likely influence the reaction's regioselectivity and could potentially be used to impart water solubility or other desirable properties to the resulting heterocyclic product.

Interplay Between Sulfonic Acid and Nitrile Functional Groups in this compound

Intramolecular Electronic Effects and Inductive Interactions

Both the sulfonic acid group (-SO₃H) and the nitrile group (-CN) are strongly electron-withdrawing. They exert a negative inductive effect (-I effect) on the propyl chain, pulling electron density away from the carbon backbone.

This has several consequences:

Increased Acidity: The electron-withdrawing nature of the nitrile group, transmitted through the carbon chain, helps to stabilize the resulting sulfonate anion (–SO₃⁻) after deprotonation. This electronic pull increases the polarity of the O-H bond, making this compound a very strong acid.

Polarization of Bonds: The entire molecule becomes highly polarized. The carbon atoms adjacent to the functional groups become more electrophilic, which can influence their reactivity towards nucleophiles, although this effect is secondary to the reactivity of the functional groups themselves.

Conformational Influence: Electrostatic interactions between the partially negative oxygen and nitrogen atoms and the partially positive regions of the carbon chain may influence the molecule's preferred conformations in solution.

Synergistic Reactivity in Bifunctional Catalysis

The presence of both a strong Brønsted acid site (–SO₃H) and a Lewis basic site (the lone pair on the nitrile nitrogen) within the same molecule presents the potential for bifunctional catalysis. mdpi.comnaturalspublishing.com In a catalytic cycle, the sulfonic acid group could protonate a substrate, activating it for a subsequent reaction, while the nitrile group could coordinate to another reactant or intermediate.

This concept is well-established in materials chemistry, where surfaces are functionalized with both sulfonic acid and amine groups to create highly efficient and selective catalysts. mdpi.comnih.gov While the Lewis basicity of the nitrile is weak, its potential for cooperative effects exists.

The potential for bifunctional catalysis becomes even more pronounced in the reduced form, 3-aminopropane-1-sulfonic acid . This molecule possesses both a strong acid (–SO₃H) and a base (–NH₂), making it a classic zwitterionic structure capable of catalyzing reactions that require simultaneous acid and base activation, such as aldol (B89426) or Knoevenagel condensations. naturalspublishing.com

Chelation and Coordination Chemistry Potential

Chelation is the process where a single ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. beloit.edulibretexts.org Ligands capable of forming such rings are called polydentate or chelating agents. uoninevah.edu.iq

This compound possesses multiple potential donor atoms: the nitrogen atom of the nitrile group and the oxygen atoms of the sulfonate group. This structure allows it to act as a polydentate ligand for various metal ions. It could potentially coordinate to a metal center in a bidentate fashion (e.g., using one sulfonate oxygen and the nitrile nitrogen) or even a tridentate fashion (using two sulfonate oxygens and the nitrile nitrogen), forming a stable six- or seven-membered chelate ring.

The formation of such metal complexes can dramatically alter the properties of both the metal ion and the ligand. The stability of these chelates makes this compound a candidate for applications in areas such as:

Metal Sequestration: Controlling the activity of metal ions in solution. beloit.edu

Homogeneous Catalysis: Forming soluble metal complexes with specific catalytic activities.

Analytical Chemistry: Used for the quantitative determination of metal ions. shivajichk.ac.in

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

The transformations of this compound are primarily centered around the reactivity of its two functional groups: the nitrile (-C≡N) and the sulfonic acid (-SO₃H) moieties. While specific kinetic and thermodynamic studies exclusively focused on this compound are not extensively documented in publicly available literature, a robust analysis can be constructed based on the well-established reactivity of aliphatic nitriles and alkylsulfonic acids. The primary reactions of interest are the hydrolysis of the nitrile group and the potential for desulfonation under harsh conditions.

Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile group in this compound to its corresponding carboxylic acid, 3-sulfopropanoic acid, is a key transformation. This reaction typically proceeds in a stepwise manner, first yielding an intermediate amide (3-sulfopropanamide), which is subsequently hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt). libretexts.org

The reaction can be mediated by either acid or base. wikipedia.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated, typically under reflux with a strong acid like hydrochloric acid. The final products are 3-sulfopropanoic acid and an ammonium salt (e.g., ammonium chloride). libretexts.org

Alkaline Hydrolysis: When heated with an alkali solution, such as sodium hydroxide, the reaction yields the salt of the carboxylic acid (e.g., sodium 3-sulfopropanoate) and ammonia gas. libretexts.org

Reaction Mechanism and Kinetics

Kinetic studies on simple aliphatic nitriles provide a framework for understanding the transformation of this compound. The hydrolysis is generally slow in neutral water but is significantly accelerated by the presence of acid or base. wikipedia.orgelectronicsandbooks.com For instance, kinetic data for the hydroxide-ion-catalyzed hydrolysis of acetonitrile reveals that the conversion of the intermediate amide to the carboxylate is significantly faster than the initial hydrolysis of the nitrile to the amide. wikipedia.org

Table 1: Representative Kinetic Data for Aliphatic Nitrile Hydrolysis This table presents kinetic data for a model compound, acetonitrile, to illustrate the relative rates of the two-step hydrolysis process. Specific data for this compound is not available.

| Reaction Step | Reactants | Rate Constant (k) | Conditions |

| Step 1 (Amide Formation) | CH₃CN + OH⁻ | 1.6 x 10⁻⁶ M⁻¹ s⁻¹ | Aqueous |

| Step 2 (Acid Formation) | CH₃CONH₂ + OH⁻ | 7.4 x 10⁻⁵ M⁻¹ s⁻¹ | Aqueous |

Source: wikipedia.org

Studies on the acid-assisted hydrothermolysis of various aliphatic nitriles (RCN) show that the reaction proceeds through protonation equilibria followed by forward reactions. electronicsandbooks.com The rate of this conversion is influenced by the electronic properties of the 'R' group. For this compound, the strongly electron-withdrawing nature of the remote sulfonate group (-SO₃H) would be expected to influence the electron density at the nitrile carbon, thereby affecting the kinetics of hydrolysis compared to a simple alkyl nitrile. The activation energy for the hydrothermolysis of nitriles has been shown to correlate with the electron-donating power of the alkyl group. electronicsandbooks.com

Thermodynamic Considerations of Nitrile Hydrolysis

Table 2: General Thermodynamic Parameters for Adsorption Processes Involving Nitrile and Sulfonic Acid Groups This table illustrates typical thermodynamic parameters for a related process (adsorption) involving polymers with nitrile and sulfonic acid functionalities, indicating the spontaneity (ΔG) and endothermic nature (ΔH) of such interactions. Thermodynamic data for the chemical transformation of this compound itself is not available.

| Thermodynamic Parameter | Value | Interpretation |

| Gibbs Free Energy (ΔG) | < 0 | Spontaneous Process |

| Enthalpy (ΔH) | > 0 | Endothermic Process |

| Entropy (ΔS) | > 0 | Increased disorder at the solid-liquid interface |

Source: Data derived from studies on adsorbent copolymers. rsc.org

Hydrolytic Desulfonation

The sulfonic acid group is generally stable; however, like arylsulfonic acids, alkylsulfonic acids can undergo hydrolytic desulfonation (C-S bond cleavage) under forcing conditions. wikipedia.org This reaction is essentially the reverse of sulfonation and typically requires high temperatures (often above 200 °C) and the presence of aqueous acid. wikipedia.org For this compound, this transformation would yield butanenitrile and sulfuric acid. Given the stability of the C-S bond, this reaction is not expected under the milder conditions required for nitrile hydrolysis.

Synthesis of Functionalized Alkyl Sulfonates and Their Salts

The sulfonic acid group of this compound readily undergoes reactions to form sulfonate esters and salts, which can modify its physical and chemical properties, such as solubility and reactivity.

Esterification: The synthesis of alkyl sulfonate esters from this compound can be achieved through reaction with various alcohols. This transformation typically requires a catalyst, such as a strong mineral acid (e.g., concentrated sulfuric acid) or a dehydrating agent, to drive the equilibrium towards the ester product. youtube.com The general reaction is as follows:

C₄H₇NO₃S + R-OH ⇌ C₄H₆NO₃S-R + H₂O

The yield of these esterification reactions can be influenced by steric hindrance from both the alcohol and the nitrile group on the sulfonic acid.

Salt Formation: The acidity of the sulfonic acid group allows for the straightforward formation of a wide range of salts upon reaction with a stoichiometric amount of a base. This is a common strategy to enhance the aqueous solubility of the compound. The reaction is typically performed in an aqueous solution at room temperature, followed by isolation of the salt by crystallization or lyophilization.

| Base | Resulting Salt | Potential Application Areas |

| Sodium Hydroxide (NaOH) | Sodium 3-cyanopropane-1-sulfonate | Intermediates for detergents |

| Ammonium Hydroxide (NH₄OH) | Ammonium 3-cyanopropane-1-sulfonate | Components of ionic liquids |

| Potassium Hydroxide (KOH) | Potassium 3-cyanopropane-1-sulfonate | Electrolyte additives |

| Organic Amines (e.g., Triethylamine) | Triethylammonium 3-cyanopropane-1-sulfonate | Catalysts in organic synthesis |

Creation of Functionalized Polymers and Oligomers Incorporating this compound Units

The dual functionality of this compound and its derivatives allows for their incorporation into polymeric structures, imparting unique properties such as ion-exchange capabilities, thermal stability, and altered solubility.

Poly(arylene ether nitrile)s: Sulfonated poly(arylene ether nitrile)s are a class of high-performance polymers. While not directly using this compound, the synthesis principles can be applied. These polymers are typically synthesized via nucleophilic aromatic substitution polycondensation reactions. For instance, a di-fluoro-benzonitrile monomer can be copolymerized with a sulfonated diol and an unsulfonated bisphenol. The content of the sulfonic acid groups can be controlled by adjusting the molar ratio of the sulfonated and unsulfonated diols. This approach allows for the tuning of properties like proton conductivity and water uptake in the resulting polymer membranes.

Polyamides: The nitrile group of this compound can be reduced to a primary amine, yielding 3-aminopropane-1-sulfonic acid. This amino sulfonic acid can then be used as a monomer in the synthesis of polyamides. acs.orggoogle.com The polymerization can be carried out with a dicarboxylic acid or its derivative, such as an acid chloride, to form a polyamide chain containing pendant sulfonic acid groups. These sulfonated polyamides are of interest for applications requiring hydrophilicity and ion-exchange properties. For example, the bulk polycondensation of an aromatic diamine with an aliphatic dicarboxylic acid can yield semi-aromatic polyamides. acs.org

Design and Synthesis of Complex Organic Structures from Nitrile-Derived Intermediates

The nitrile group of this compound is a versatile functional handle that can be transformed into other key functional groups, serving as a gateway to more complex molecular architectures.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.org For this compound, this reaction would produce 3-carboxypropane-1-sulfonic acid. This transformation is significant as it introduces a second acidic functional group, creating a bifunctional building block with two different pKa values. The resulting dicarboxylic acid can be used in the synthesis of polyesters, polyamides, or other complex molecules where a diacid is a required synthon.

Reduction to Amines: Catalytic hydrogenation of the nitrile group provides a route to the corresponding primary amine, 3-aminopropane-1-sulfonic acid, also known as homotaurine. This reaction is typically carried out using a catalyst such as Raney nickel under a hydrogen atmosphere. 3-Aminopropane-1-sulfonic acid is a valuable intermediate in pharmaceutical synthesis and can be used to introduce a hydrophilic and zwitterionic character into molecules. chemicalbook.com

| Transformation | Reagents and Conditions | Product | Significance |

| Hydrolysis | H₃O⁺, heat or OH⁻, heat | 3-Carboxypropane-1-sulfonic acid | Creates a di-acidic building block. |

| Reduction | H₂, Raney Nickel | 3-Aminopropane-1-sulfonic acid | Forms a key pharmaceutical intermediate. |

Development of Novel Heterocyclic Compounds Featuring Sulfonate and Nitrogen Moieties

The reactive functionalities of this compound and its derivatives can be exploited to construct a variety of heterocyclic ring systems containing both sulfur and nitrogen atoms.

Pyran-Annulated Heterocycles: There are established methods for the synthesis of pyran-annulated heterocycles through multi-component reactions. For instance, the reaction of an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound can yield functionalized 2-amino-3-cyano-4H-pyrans. rhhz.net By analogy, derivatives of this compound, such as its corresponding β-keto derivative, could potentially be used as the 1,3-dicarbonyl component in such reactions to generate novel pyran derivatives bearing a sulfonate group. The use of sulfonic acid functionalized catalysts has been shown to be effective in promoting these types of cyclizations. nih.gov

Thiazole (B1198619) Derivatives: The synthesis of thiazoles often involves the reaction of a compound containing a thioamide group with an α-haloketone. While not a direct application of this compound, its derivatives could be envisioned as precursors. For example, the nitrile could be converted to a thioamide, and the carbon chain further functionalized to participate in thiazole ring formation.

Regioselective and Stereoselective Derivatization Approaches from this compound Precursors

Controlling the regioselectivity and stereoselectivity in reactions involving this compound is crucial for the synthesis of well-defined and complex molecular architectures, including chiral compounds.

Regioselective Reactions: Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, regioselectivity would be important in reactions involving the carbon backbone. For instance, if a double bond were introduced into the propane chain, subsequent addition reactions could be directed to a specific carbon atom based on the electronic effects of the nitrile and sulfonate groups.

Stereoselective Synthesis: Stereoselective reactions favor the formation of one stereoisomer over another. While this compound itself is achiral, it can be used as a starting material in the synthesis of chiral molecules. This could be achieved by introducing a chiral center through an asymmetric reaction or by using a chiral auxiliary. du.ac.in For example, if the nitrile group were to be reduced to an amine, and this amine used in a reaction that creates a new stereocenter, the use of a chiral catalyst could lead to the formation of one enantiomer in excess. nih.gov The development of diastereoselective reactions, where a new stereocenter is formed in a molecule that already contains one, is another important strategy. chemrxiv.org

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. This compound and its derivatives have the potential to be valuable components in such reactions. beilstein-journals.orgscielo.org.mx

Biginelli Reaction: The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. organic-chemistry.orgnih.gov While this compound does not directly fit the role of a standard reactant, a derivative such as the corresponding β-ketosulfone could potentially be used in place of the β-ketoester, leading to novel sulfonated dihydropyrimidinones. beilstein-journals.org The sulfonic acid group itself can also act as an effective Brønsted acid catalyst for this reaction. sci-hub.se

Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The nitrile group of this compound can be hydrolyzed to a carboxylic acid, which could then serve as the acidic component in a Passerini reaction. This would allow for the incorporation of the sulfonate-containing backbone into the final product. The general mechanism involves the formation of an intermediate that undergoes a Mumm rearrangement. wikipedia.org

Ugi Reaction: The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. wikipedia.orgscience.org.ge Similar to the Passerini reaction, the carboxylic acid derivative of this compound could be used as a component. Alternatively, the amino derivative, 3-aminopropane-1-sulfonic acid, could serve as the amine component. chemicalbook.com This would enable the synthesis of peptide-like structures containing a sulfonic acid moiety, which could have interesting biological or material properties. nih.govmdpi.combeilstein-journals.org

Advanced Analytical Characterization Techniques for 3 Cyanopropane 1 Sulfonic Acid and Its Derivatives

High-Resolution Spectroscopic Methods for Molecular Structure Elucidation

High-resolution spectroscopic methods are indispensable for providing detailed information about the molecular structure, connectivity, and electronic environment of 3-cyanopropane-1-sulfonic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the atomic arrangement and chemical environment. hawach.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of the proton and carbon signals of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their connectivity. For this compound (NC-CH₂-CH₂-CH₂-SO₃H), three distinct signals corresponding to the methylene (B1212753) (CH₂) groups are expected. The protons closest to the electron-withdrawing sulfonic acid and nitrile groups would appear at a lower field (higher ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. researchgate.net For this compound, four distinct signals are anticipated: one for the nitrile carbon and three for the methylene carbons of the propane (B168953) chain. The chemical shifts are influenced by the electronegativity of the attached functional groups. sielc.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. This table presents the hypothetical chemical shifts for the proton and carbon nuclei in this compound, based on established spectroscopic principles.

| Atom | Multiplicity | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| C1 (-CH₂-SO₃H) | Triplet | ~3.0 - 3.2 | ~50 - 55 | Deshielded by the adjacent SO₃H group. |

| C2 (-CH₂-) | Multiplet | ~2.0 - 2.3 | ~20 - 25 | Shielded relative to C1 and C3. |

| C3 (-CH₂-CN) | Triplet | ~2.6 - 2.8 | ~15 - 20 | Deshielded by the adjacent CN group. |

| C4 (-C≡N) | N/A | N/A | ~117 - 120 | Characteristic chemical shift for a nitrile carbon. |

¹⁵N, ³³S, and ³¹P NMR Spectroscopy:

¹⁵N NMR: This technique can directly probe the nitrogen atom of the nitrile group. thermofisher.comresearchgate.net Due to its low natural abundance and gyromagnetic ratio, ¹⁵N NMR experiments can be time-consuming but provide specific information about the electronic environment of the nitrile functional group. itwreagents.com

³³S NMR: As a quadrupolar nucleus with low natural abundance, ³³S NMR is challenging but can offer direct insight into the sulfur environment of the sulfonic acid group. wikipedia.orgresearchgate.net The chemical shift is sensitive to the oxidation state and coordination of the sulfur atom.

³¹P NMR: In cases where this compound is paired with a phosphonium (B103445) counterion, ³¹P NMR spectroscopy is a highly effective and sensitive technique for characterizing the cation. researchgate.netnih.gov It provides sharp signals over a wide chemical shift range, allowing for the clear identification and purity assessment of the phosphonium salt. nih.gov

Mass spectrometry is a powerful analytical tool for determining the molecular weight of this compound and identifying impurities, byproducts, or degradation products. researchgate.netlcms.cz

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent compound and any related substances. For sulfonated compounds, negative-ion mode electrospray ionization (ESI) is particularly effective, as the sulfonic acid group readily deprotonates to form a stable [M-H]⁻ ion. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. mdpi.com It is ideal for analyzing non-volatile and thermally labile compounds like this compound. google.com An LC-MS/MS method can separate the target compound from impurities, and subsequent fragmentation (MS/MS) of the parent ion provides structural information for identification. researchgate.net The fragmentation pattern would likely involve characteristic losses of SO₃, H₂O, or cleavage of the propane chain.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): Due to the low volatility of sulfonic acids, direct analysis by GC-MS is not feasible. youtube.com However, derivatization to increase volatility could enable the analysis of certain byproducts or degradation products that are more amenable to gas chromatography. wikipedia.orgdiva-portal.org

Interactive Table 2: Expected Mass Spectrometry Data for this compound. This table outlines the anticipated results from high-resolution mass spectrometry analysis.

| Ion Type | Predicted m/z | Technique | Information Gained |

| [M-H]⁻ | 148.0125 | ESI-HRMS (Negative) | Accurate mass for elemental formula confirmation (C₄H₆NO₃S). |

| [M+Na]⁺ | 172.0012 | ESI-HRMS (Positive) | Adduct ion for molecular weight confirmation. |

| Fragment Ions | Varies | LC-MS/MS | Structural elucidation of the molecule and identification of impurities based on fragmentation pathways (e.g., loss of SO₃, m/z 68). |

Vibrational spectroscopy techniques like FTIR and Raman are essential for identifying the characteristic functional groups within this compound. researchgate.net

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The spectrum provides a molecular fingerprint. Key expected absorptions include:

-C≡N Stretch: A sharp, intense absorption band around 2240-2260 cm⁻¹ is a clear indicator of the nitrile group. researchgate.netgoogle.com

S=O Stretch: Strong, characteristic absorption bands for the sulfonate group (SO₃) typically appear in the 1250-1150 cm⁻¹ (asymmetric stretch) and 1080-1030 cm⁻¹ (symmetric stretch) regions.

O-H Stretch: A very broad absorption between 2500 and 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H in the sulfonic acid. google.com

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region correspond to the methylene groups of the propane backbone.

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of light, is complementary to FTIR. lcms.cz The nitrile group's triple bond provides a distinct and sensitive Raman signal in the 2200-2300 cm⁻¹ region. lcms.czdiva-portal.org The symmetric vibrations of the sulfonate group are also typically Raman active.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound. This table summarizes the expected peak positions in FTIR and Raman spectra corresponding to the molecule's functional groups.

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| -C≡N | Stretching | 2240 - 2260 | 2240 - 2260 | Strong, Sharp |

| S=O (asymmetric) | Stretching | 1250 - 1150 | Weak | Strong |

| S=O (symmetric) | Stretching | 1080 - 1030 | Strong | Strong |

| O-H | Stretching | 2500 - 3300 | Weak | Very Broad |

| C-H | Stretching | 2850 - 3000 | 2850 - 3000 | Medium |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on a material's surface. rockymountainlabs.commdpi.com This is particularly relevant when this compound or its derivatives are used as surface modifiers or as catalysts. researchgate.netresearchgate.net XPS analysis can confirm the successful grafting of the molecule onto a surface and provide information about the chemical environment of the sulfur, nitrogen, carbon, and oxygen atoms.

The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state. icm.edu.pl

S 2p: The binding energy for the sulfur (S 2p) peak in a sulfonate group (-SO₃H) is expected around 167-169 eV. researchgate.netresearchgate.netxpsfitting.com

N 1s: The nitrogen (N 1s) peak for a nitrile group (-C≡N) typically appears around 399-400 eV. researchgate.netresearchgate.nettudelft.nl

C 1s & O 1s: The carbon and oxygen spectra can be deconvoluted to identify components corresponding to the C-C/C-H backbone, C-N, C-S, and S-O bonds.

Interactive Table 4: Expected XPS Binding Energies for Surface-Immobilized this compound. This table lists the typical binding energies for the core-level electrons of the constituent elements.

| Element (Core Level) | Functional Group | Expected Binding Energy (eV) | Information Provided |

| S 2p | Sulfonate (-SO₃H) | 167 - 169 | Confirms presence and +6 oxidation state of sulfur. researchgate.netresearchgate.net |

| N 1s | Nitrile (-C≡N) | 399 - 400 | Confirms presence of the nitrile functional group. researchgate.netresearchgate.net |

| C 1s | Aliphatic, C-S, C-N | 284.8 - 287 | Deconvolution provides information on different carbon environments. |

| O 1s | Sulfonate (-SO₃H) | ~532 | Confirms presence of oxygen in the sulfonate group. |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are paramount for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of polar, non-volatile compounds like this compound. nih.gov

Method Development: Due to its high polarity, retaining this compound on a standard reversed-phase (e.g., C18) column can be challenging, often requiring highly aqueous mobile phases. lcms.czhplc.eu Several approaches can be employed:

Reversed-Phase Chromatography: Using polar-modified or polar-embedded stationary phases that are stable in 100% aqueous mobile phases can improve retention and provide robust separation. lcms.cz

Ion-Pair Chromatography: This is a common and effective technique for analyzing sulfonic acids. diva-portal.orgphenomenex.blog An ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium) is added to the mobile phase. itwreagents.comphenomenex.blog This reagent forms a neutral ion pair with the anionic sulfonate group, increasing its hydrophobicity and thus its retention on a reversed-phase column. nih.govmdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative approach that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is well-suited for retaining highly polar analytes.

Detection is typically achieved using a UV detector if an ion-pairing agent with a chromophore is used, or more universally with an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). sielc.comsielc.com

Method Validation: Once a suitable HPLC method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose (e.g., purity testing or quantitative assay). nih.govwu.ac.th Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products. nih.gov

Linearity: Demonstrating a direct proportional relationship between the analyte concentration and the detector response over a specified range.

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Interactive Table 5: Exemplar HPLC Method Validation Parameters. This table outlines typical acceptance criteria for the validation of an HPLC method for the quantitative analysis of this compound.

| Validation Parameter | Typical Method | Acceptance Criteria |

| Specificity | Peak Purity Analysis (PDA detector), Analysis of spiked placebo | Peak should be pure; no interference at the analyte's retention time. |

| Linearity | Analysis of 5-7 concentrations | Correlation Coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery of spiked samples (e.g., 80%, 100%, 120% of nominal) | 98.0% - 102.0% recovery |

| Precision (Repeatability) | 6 replicate injections of the same sample | Relative Standard Deviation (RSD) ≤ 2.0% |

| LOQ | Signal-to-Noise ratio or standard deviation of the response | S/N ratio ≥ 10; RSD at LOQ concentration ≤ 10% |

| Robustness | Varying flow rate, column temperature, mobile phase pH | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and extremely low volatility. colostate.edulibretexts.org To overcome this, a crucial prerequisite step is chemical derivatization, which converts the non-volatile sulfonic acid into a more volatile and thermally stable analogue suitable for GC analysis. libretexts.orggcms.cz The most common methods involve the reaction of the acidic proton in the hydroxyl group of the sulfonate. gcms.cz

The primary derivatization strategies include:

Alkylation (Esterification): This is a widely used method where the sulfonic acid is converted into a sulfonate ester, typically a methyl ester, which is significantly more volatile. colostate.edugcms.cz Reagents such as trimethylanilinium hydroxide (B78521) (TMAH) or diazomethane (B1218177) can be employed for this purpose. colostate.edugcms.cz On-column derivatization techniques, where the reaction occurs in the hot GC injector port, have also been successfully applied to related sulfonic acids using reagents like tetrabutylammonium (B224687) hydroxide (TBAH). researchgate.net

Silylation: This technique involves replacing the active hydrogen of the -OH group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.orggcms.cz Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylsilyl iodide (TMSI) are effective. gcms.cz The resulting silyl ethers are less polar, reducing hydrogen bonding and increasing volatility. libretexts.org

While effective, derivatization can present challenges such as incomplete reactions, the formation of byproducts, or the need to remove acidic reagents prior to injection to prevent column degradation. gcms.cznih.gov Therefore, method development and validation are critical to ensure quantitative and reproducible results.

| Derivatization Method | Reagent Example | Resulting Derivative | Key Considerations |

| Alkylation | Trimethylanilinium Hydroxide (TMAH) | Methyl Sulfonate Ester | A popular and effective method for creating volatile esters. gcms.cz |

| Silylation | Trimethylsilyl Iodide (TMSI) | Trimethylsilyl Sulfonate Ether | Reduces polarity and hydrogen bonding, increasing volatility. libretexts.orggcms.cz |

| On-Column Alkylation | Tetrabutylammonium Hydroxide (TBAH) | Butyl Sulfonate Ester | Reaction occurs in the GC injector, simplifying sample preparation. researchgate.net |

Ion Chromatography for Sulfonate Anion Analysis

Ion Chromatography (IC) is a powerful and direct method for the determination of the 3-cyanopropane-1-sulfonate anion in aqueous samples without the need for derivatization. metrohm.comijpsr.com This technique separates ions based on their affinity for an ion-exchange stationary phase. nestgrp.com

For the analysis of the sulfonate anion, the typical IC setup consists of:

Stationary Phase: A high-capacity anion-exchange column, which contains fixed positive charges (e.g., quaternary ammonium groups), is used to retain the negatively charged sulfonate anions. nestgrp.com

Mobile Phase (Eluent): An aqueous solution containing competing anions, such as a carbonate/bicarbonate buffer or a potassium hydroxide (KOH) solution, is used to elute the separated anions from the column. nih.govlcms.cz A gradient elution, where the eluent concentration is increased over time, can be employed to separate a mixture of anions with varying charges and affinities. nih.gov

Detection: Suppressed conductivity detection is the most common method. ijpsr.comnih.gov A suppressor device chemically reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to high sensitivity and a stable baseline. nestgrp.com

IC is highly accurate and precise, making it suitable for quantifying sulfonate counter-ions in active pharmaceutical ingredients (APIs) and for trace analysis in environmental water samples. ijpsr.comnih.gov

| Parameter | Typical Specification for Alkyl Sulfonate Analysis | Purpose |

| Column | High-capacity anion-exchange (e.g., Dionex IonPac™ AS19) lcms.cz | Retains and separates sulfonate anions from other sample components. |

| Eluent | Potassium Hydroxide (KOH) or Sodium Carbonate/Bicarbonate nih.govlcms.cz | Mobile phase that carries analytes through the column. |

| Elution Mode | Isocratic or Gradient nih.gov | Gradient elution is used for complex mixtures with varying analyte affinities. |

| Detector | Suppressed Conductivity ijpsr.comnih.gov | Provides high sensitivity and specificity for ionic species. |

| Sample Preparation | Dilution in Deionized Water ijpsr.com | Minimal preparation is needed for aqueous samples. |

Thin-Layer Chromatography (TLC) in Method Development for Separation Optimization

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative analysis of sulfonic acids and for optimizing separation conditions for more advanced methods like column chromatography. libretexts.orgorgchemboulder.com It operates on the principle of differential partitioning of a compound between a solid stationary phase and a liquid mobile phase. wikipedia.org

Due to the high polarity of this compound, careful selection of the stationary and mobile phases is crucial for achieving effective separation.

Stationary Phase: Standard silica (B1680970) gel plates are commonly used. nih.gov For highly polar compounds, reversed-phase plates (e.g., C18-modified silica) or amino-functionalized (NH2) plates can offer alternative selectivity. merckmillipore.commerckmillipore.com

Mobile Phase: A polar solvent system is required to move the highly polar sulfonic acid spot from the origin. Mixtures of alcohols with aqueous buffers or ammonia (B1221849) are often employed. merckmillipore.com The optimal mobile phase composition is determined experimentally to achieve a well-defined spot with a retention factor (Rf) value typically between 0.2 and 0.8 for good resolution. orgchemboulder.com

Visualization: As this compound is not colored, visualization is achieved by viewing the developed plate under a UV lamp (254 nm), provided the TLC plate contains a fluorescent indicator. orgchemboulder.comwikipedia.org Alternatively, the plate can be stained with chemical reagents. Acid-base indicators like bromocresol green can reveal acidic spots, or a general-purpose stain like sulfuric acid with charring can be used. illinois.edu

| Stationary Phase | Mobile Phase Example | Visualization Method | Application Notes |

| Silica Gel | Chloroform / t-Butanol (80:20 v/v) | Fluorescamine Dip + UV light | Used for separating sulfonamides, which have similar polarity. usda.gov |

| Amino (NH2) HPTLC | Ethanol (B145695) / Ammonia pH 12 (60:40 v/v) | UV light (254 nm) | Effective for separating highly polar aromatic sulfonic acids. merckmillipore.com |

| Silica Gel | Varies | Bromocresol Green Spray | A specific stain for acidic compounds, yielding yellow spots on a green background. illinois.edu |

X-ray Diffraction (XRD) for Crystalline Structure Analysis and Material Characterization

X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of solid materials. For this compound, which is expected to be a crystalline solid in its salt form, XRD can provide definitive information on its atomic and molecular arrangement within the crystal lattice. icm.edu.plwikipedia.org

More frequently, XRD is used to characterize the structural properties of materials that incorporate the sulfonic acid functional group, such as solid acid catalysts or metal-organic frameworks (MOFs). nih.govrsc.org In this context, XRD is used to:

Confirm Structural Integrity: Verify that the underlying crystalline structure of a support material (e.g., a MOF or mesoporous silica) is maintained after the chemical functionalization process that introduces the sulfonic acid groups. nih.govrsc.org

Assess Crystallinity: Detect changes in the degree of crystallinity. A decrease in the intensity of diffraction peaks can indicate a reduction in long-range order, which may occur if the functional groups are introduced into the pores or channels of the material, causing slight structural distortions. nih.gov

Identify New Crystalline Phases: Determine if the functionalization process leads to the formation of new crystalline phases.

By comparing the XRD patterns of the material before and after functionalization, researchers can gain crucial insights into how the incorporation of this compound affects the material's solid-state structure.

| Material Type | Analytical Goal | Typical XRD Observation | Interpretation |

| Sulfonated MOF | Assess framework stability | Preservation of major diffraction peaks. rsc.org | The MOF structure remains intact during the sulfonation process. |

| Sulfonated Polymer | Evaluate crystallinity | Decrease in diffraction peak intensity. nih.gov | The introduction of bulky sulfonic acid groups disrupts the polymer chain packing and reduces overall crystallinity. |

| Solid Acid Catalyst | Characterize active phase | Appearance of new peaks or shifts in existing peaks. | Indicates the formation of a new crystalline phase or strain induced by the functional group. |

Electron Microscopy (SEM/TEM) for Morphological and Nanostructural Characterization

Electron microscopy techniques, specifically Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology and nanostructure of materials that incorporate this compound. mpg.de These methods provide high-resolution images that are critical for establishing structure-property relationships.

Transmission Electron Microscopy (TEM): TEM provides higher resolution images of the internal structure of a material. nih.gov It is used to visualize the nanostructural arrangement, such as the dispersion of catalytic particles on a support or the phase-separated domains within a polymer. In copolymers containing sulfonic acid monomers, TEM can be used to observe the self-assembly of macromolecules into nanoparticles or micelles in solution. nih.govacs.org Analysis of beam-sensitive organic materials requires specialized low-dose imaging techniques to prevent structural damage from the electron beam. nih.gov

| Technique | Information Obtained | Example Application | Observation upon Sulfonation |

| SEM | Surface morphology, particle size, topography. | Characterizing a functionalized porous organic polymer catalyst. nih.gov | Increased surface roughness and minor particle aggregation. nih.gov |

| TEM | Internal nanostructure, phase separation, particle dispersion. | Analyzing self-assembly of amphiphilic copolymers with sulfonic acid groups. nih.govacs.org | Formation of core-shell micellar nanoparticles (20-100 nm). nih.govacs.org |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques are vital for determining the operational limits and degradation behavior of materials containing this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the two most common methods used. ctherm.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of a material. For sulfonated polymers and catalysts, TGA typically reveals a multi-step degradation process:

Water Desorption: An initial mass loss at low temperatures (below 150°C) corresponds to the evaporation of physically absorbed water, which is common due to the hygroscopic nature of the sulfonic acid group. researchgate.netmarquette.edu

Desulfonation: A significant mass loss event often occurs in the range of 250-400°C, which is attributed to the cleavage and decomposition of the sulfonic acid functional group. researchgate.netmarquette.edu

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as the glass transition temperature (Tg), melting, and crystallization. For sulfonated polymers, DSC can show a decrease in the Tg, which is often related to the plasticizing effect of absorbed water molecules interacting with the sulfonic acid sites. researchgate.net

| Technique | Measurement | Key Information for Sulfonated Materials |

| TGA | Mass vs. Temperature | Determines thermal stability and decomposition temperatures for desulfonation and backbone degradation. marquette.eduresearchgate.net |